molecular formula C20H18O4 B11156300 6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one

6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one

Cat. No.: B11156300
M. Wt: 322.4 g/mol
InChI Key: YGLXQTWBAKELGO-UHFFFAOYSA-N
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Description

6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core structure with a methoxy group at the 6-position and a 4-[(2-methylallyl)oxy]phenyl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one typically involves the reaction of 6-methoxy-2H-chromen-2-one with 4-[(2-methylallyl)oxy]phenyl derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2H-chromen-2-one: Lacks the 4-[(2-methylallyl)oxy]phenyl substituent.

    3-(2-phenyl-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one: Contains a thiazole ring instead of the 4-[(2-methylallyl)oxy]phenyl group.

    6-ethyl-7-methoxy-2-methyl-3-phenyl-chromen-4-one: Features different substituents at the 6, 7, and 3 positions.

Uniqueness

6-methoxy-3-{4-[(2-methylallyl)oxy]phenyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-[(2-methylallyl)oxy]phenyl group enhances its potential as a therapeutic agent and differentiates it from other coumarin derivatives .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

6-methoxy-3-[4-(2-methylprop-2-enoxy)phenyl]chromen-2-one

InChI

InChI=1S/C20H18O4/c1-13(2)12-23-16-6-4-14(5-7-16)18-11-15-10-17(22-3)8-9-19(15)24-20(18)21/h4-11H,1,12H2,2-3H3

InChI Key

YGLXQTWBAKELGO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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